2-{[(4-butylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{[(4-BUTYLPHENYL)AMINO]METHYL}ISOINDOLE-1,3-DIONE is a compound that belongs to the class of isoindole-1,3-dione derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoindole-1,3-dione derivatives typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . For 2-{[(4-BUTYLPHENYL)AMINO]METHYL}ISOINDOLE-1,3-DIONE, the specific synthetic route may involve the reaction of 4-butylaniline with phthalic anhydride under controlled conditions. The reaction is usually carried out in a solvent such as toluene at elevated temperatures to facilitate the formation of the isoindole-1,3-dione scaffold .
Industrial Production Methods
Industrial production of isoindole-1,3-dione derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry principles, such as solvent-free reactions and the use of environmentally friendly reagents, are increasingly being adopted in industrial processes .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-BUTYLPHENYL)AMINO]METHYL}ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to a wide range of substituted isoindole-1,3-dione derivatives .
Scientific Research Applications
2-{[(4-BUTYLPHENYL)AMINO]METHYL}ISOINDOLE-1,3-DIONE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{[(4-BUTYLPHENYL)AMINO]METHYL}ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{[(4-BUTYLPHENYL)AMINO]METHYL}ISOINDOLE-1,3-DIONE include other isoindole-1,3-dione derivatives such as:
- N-METHYL-4-AMINO-PHTHALIMIDE
- 5-AMINO-2-METHYL-1H-ISOINDOLE-1,3 (2H)-DIONE
- 4-AMINO-2-METHYLISOINDOLINE-1,3-DIONE .
Uniqueness
The presence of the 4-butylphenyl group may impart unique properties, such as enhanced lipophilicity or specific interactions with biological targets .
Properties
Molecular Formula |
C19H20N2O2 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-[(4-butylanilino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H20N2O2/c1-2-3-6-14-9-11-15(12-10-14)20-13-21-18(22)16-7-4-5-8-17(16)19(21)23/h4-5,7-12,20H,2-3,6,13H2,1H3 |
InChI Key |
NMWUMFFCYORISD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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